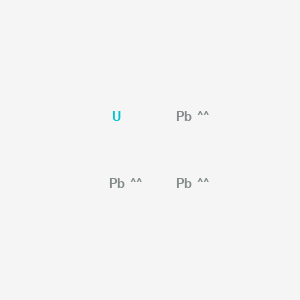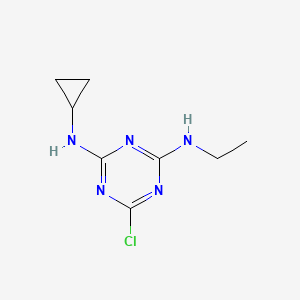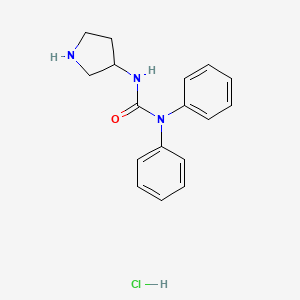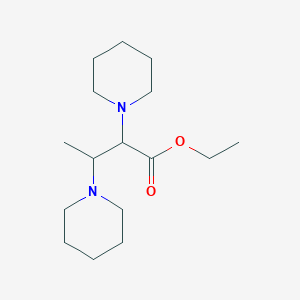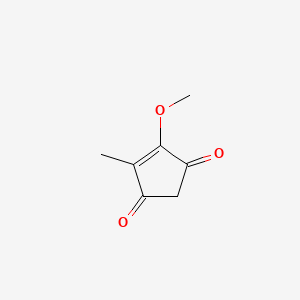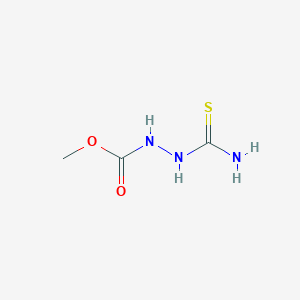
2,8-Dimethylphenoxatellurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dimethylphenoxatellurine is a chemical compound that belongs to the class of organotellurium compounds It is characterized by the presence of a tellurium atom within a phenoxatellurine scaffold, which is a heterocycle formally derived from dibenzodioxine
Métodos De Preparación
The synthesis of 2,8-Dimethylphenoxatellurine typically involves the condensation of 4,4’-dimethyldiphenylether with tellurium tetrachloride. The reaction is carried out under reflux conditions, where the reactants are heated slowly over the course of several hours to a temperature of 200°C. After cooling to room temperature, the product is obtained as a slightly yellow crystalline substance with a high yield of 93% .
Análisis De Reacciones Químicas
2,8-Dimethylphenoxatellurine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include tellurium tetrachloride and other diaryltellurium dichlorides. The major products formed from these reactions are often characterized by X-ray diffraction and NMR spectroscopy. For instance, the oxidation of this compound can lead to the formation of dicationic double- and triple-decker complexes .
Aplicaciones Científicas De Investigación
2,8-Dimethylphenoxatellurine has several scientific research applications, particularly in the fields of chemistry and materials science. It is used in the study of charge transfer complexes and the electronic properties of organotellurium compounds. Additionally, its unique structural properties make it a valuable compound for investigating the coordination chemistry of tellurium and its interactions with other elements .
Mecanismo De Acción
The mechanism of action of 2,8-Dimethylphenoxatellurine involves its ability to form stable complexes with various reagents. The tellurium atom within the phenoxatellurine scaffold plays a crucial role in these interactions, often forming secondary bonds with other atoms. The spatial arrangement of the tellurium atom is typically trigonal bipyramidal, which influences the compound’s reactivity and stability .
Comparación Con Compuestos Similares
2,8-Dimethylphenoxatellurine can be compared to other similar compounds such as phenoxatellurine and 10,10-dichlorophenoxatellurine. Unlike the parent phenoxatellurine, which exhibits a butterfly conformation, this compound reveals a planar ring structure. This structural difference highlights the uniqueness of this compound and its potential for forming distinct coordination polymers .
Propiedades
Número CAS |
21797-72-8 |
|---|---|
Fórmula molecular |
C14H12OTe |
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
2,8-dimethylphenoxatellurine |
InChI |
InChI=1S/C14H12OTe/c1-9-3-5-11-13(7-9)16-14-8-10(2)4-6-12(14)15-11/h3-8H,1-2H3 |
Clave InChI |
TVVKIPLJXAIHAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC3=C([Te]2)C=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14717796.png)
![5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B14717809.png)
![6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14717812.png)

